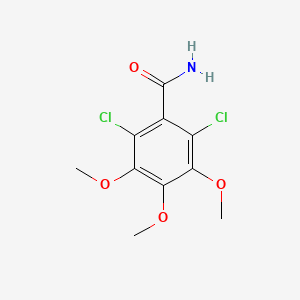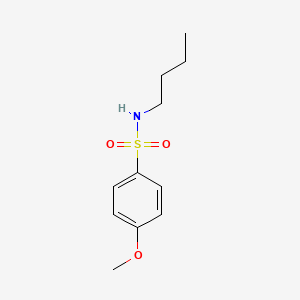![molecular formula C25H28N4O6S B15282321 N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide](/img/structure/B15282321.png)
N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide is a complex organic compound that features a unique structure incorporating multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide typically involves multiple steps. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the core structure of the compound . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate in solvents like toluene or 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions might require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate and pancreatic cancers.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: Its interactions with biological molecules can provide insights into cellular processes and mechanisms of disease.
Mecanismo De Acción
The mechanism of action of N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide involves its interaction with molecular targets such as tubulin . By binding to tubulin, it disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: This compound has a related structure and is used in early discovery research.
Uniqueness
N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide is unique due to its combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to target tubulin and disrupt microtubule assembly sets it apart from other compounds with similar structures.
Propiedades
Fórmula molecular |
C25H28N4O6S |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
N-[(1,3-benzodioxol-5-ylamino)-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methylidene]morpholine-4-carbothioamide |
InChI |
InChI=1S/C25H28N4O6S/c1-28-6-5-15-11-19-22(35-14-34-19)23(30-2)20(15)21(28)24(27-25(36)29-7-9-31-10-8-29)26-16-3-4-17-18(12-16)33-13-32-17/h3-4,11-12,21H,5-10,13-14H2,1-2H3,(H,26,27,36) |
Clave InChI |
YIVCVOWRQLKBOD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC3=C(C(=C2C1C(=NC(=S)N4CCOCC4)NC5=CC6=C(C=C5)OCO6)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)

![2-oxo-6-(4-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B15282256.png)

![5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)


![6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282292.png)



![9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate](/img/structure/B15282309.png)
![3-[6-(2-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282329.png)
